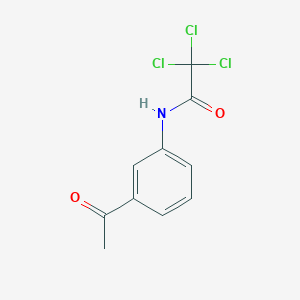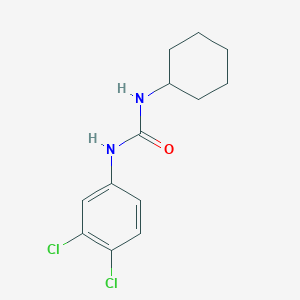
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea can be synthesized through a reaction between 2-chloroaniline and 4-methoxyaniline with phosgene or a phosgene substitute. The reaction typically involves the following steps:
Formation of Isocyanate: 2-chloroaniline is reacted with phosgene to form 2-chlorophenyl isocyanate.
Urea Formation: The 2-chlorophenyl isocyanate is then reacted with 4-methoxyaniline to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as triphosgene, can also be employed to enhance safety and reduce environmental impact.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(2-chlorophenyl)-3-(4-hydroxyphenyl)urea.
Reduction: Formation of 1-(2-chloroaniline)-3-(4-methoxyphenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It has been explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Research: It is used as a tool compound to study the effects of urea derivatives on biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
相似化合物的比较
1-(2-Chlorophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the chlorine atom, which may influence its chemical properties and interactions.
1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)urea: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical behavior.
Uniqueness: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both a chlorophenyl group and a methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
属性
CAS 编号 |
50906-31-5 |
|---|---|
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-8-6-10(7-9-11)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18) |
InChI 键 |
VAEWAKVEKLVFAN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


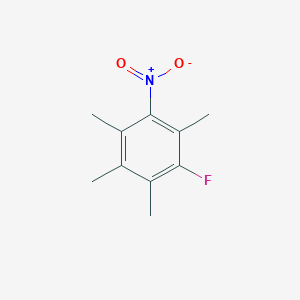
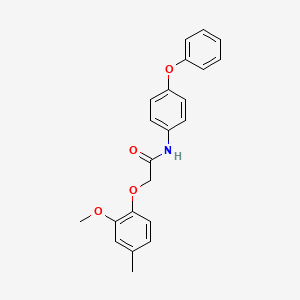
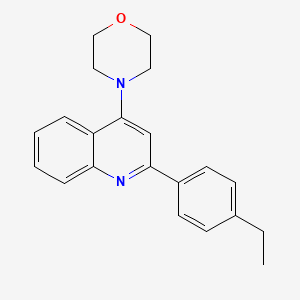
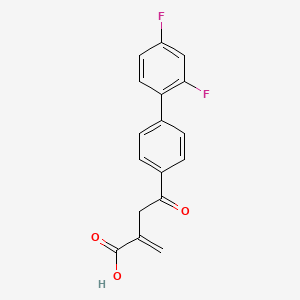
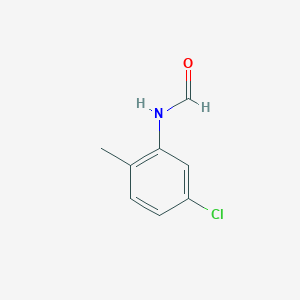
![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)

![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
